A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS No. 1040687-55-5)
A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS No. 1040687-55-5)
This document provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a key fluorinated building block for researchers in drug discovery and materials science. We will delve into its synthesis, physicochemical properties, safety protocols, and critical applications, offering field-proven insights into its utility.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and fluoro (-F) groups in 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide are not mere decorations; they are potent modulators of a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of these groups significantly impacts the acidity of the sulfonamide proton, which can enhance binding interactions with biological targets. This increased acidity and the overall electronic profile of the molecule make it a valuable precursor for synthesizing novel therapeutic agents, particularly in the realm of enzyme inhibitors.
Physicochemical & Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Below is a summary of the key data for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide.
| Property | Value | Source |
| CAS Number | 1040687-55-5 | |
| Molecular Formula | C₇H₅F₄NO₂S | |
| Molecular Weight | 243.18 g/mol | |
| Melting Point | 166-168 °C | |
| Appearance | White to off-white solid | [1] |
| InChI Key | KBGBZUYUQBXKRH-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is typically achieved through a two-step process starting from the commercially available 4-Fluoro-2-(trifluoromethyl)aniline. The overall pathway involves the conversion of the aniline to the corresponding sulfonyl chloride, followed by amination.
Figure 1: General synthesis pathway for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide.
Field-Proven Experimental Protocol:
Causality Behind Choices: The following protocol is a robust method adapted from established procedures for the synthesis of aromatic sulfonamides from anilines.[3] The Sandmeyer-type reaction in Step 1 is a classic and reliable method for converting anilines to sulfonyl chlorides. The use of low temperatures during diazotization is critical to prevent the decomposition of the diazonium salt. The subsequent amination in Step 2 is a straightforward nucleophilic substitution.
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
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Diazotization: In a well-ventilated fume hood, dissolve 4-Fluoro-2-(trifluoromethyl)aniline (1 eq.) in a mixture of concentrated hydrochloric acid and a suitable solvent like glacial acetic acid.[3] Cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature. The choice of an aniline precursor is crucial for the final product structure.[2][4][5][6]
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Sulfonation: In a separate flask, prepare a solution of sulfur dioxide in a compatible solvent, catalyzed by cuprous chloride.[3]
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Slowly add the cold diazonium salt solution to the sulfur dioxide solution, allowing the reaction to proceed.
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Work-up: After the reaction is complete, extract the sulfonyl chloride with an organic solvent like dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
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Amination: Dissolve the crude 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as THF or dioxane and cool in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution. Stir the reaction mixture vigorously and allow it to warm to room temperature.
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Work-up and Purification: Once the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl.
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Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide.
Structural Characterization
Confirmation of the structure of the synthesized compound is paramount. The following are the expected spectral data based on analogous compounds.[7][8][9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.5-8.5 ppm. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet. |
| ¹³C NMR | Signals for the aromatic carbons will be observed, with characteristic shifts for carbons attached to fluorine and the trifluoromethyl group. The carbon bearing the CF₃ group will show a quartet due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a singlet for the trifluoromethyl group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-F stretching. |
Applications in Drug Discovery and Research
The unique electronic properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide make it a valuable building block in medicinal chemistry.
Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The acidity of the sulfonamide proton is crucial for binding to the zinc ion in the active site of the enzyme. The presence of two strong electron-withdrawing groups (F and CF₃) in the target molecule is expected to significantly lower the pKa of the sulfonamide, potentially leading to potent inhibition of CA isoforms.
Precursor for Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of novel anti-influenza agents that target the hemagglutinin protein.[3] The sulfonamide moiety can be further functionalized to explore structure-activity relationships in various drug discovery programs.
Figure 2: Key application areas for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide and its intermediates.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The intermediate, 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, is corrosive and moisture-sensitive and requires handling with extra care under anhydrous conditions.
Conclusion
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a valuable precursor for developing potent enzyme inhibitors and other bioactive molecules. The synthetic route is accessible through standard organic chemistry transformations, and with proper handling, this compound can be a powerful tool in the hands of researchers and scientists.
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